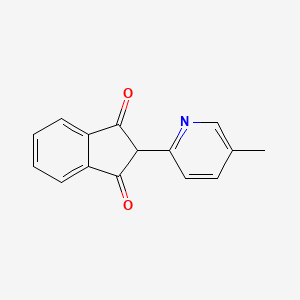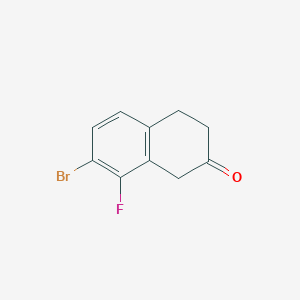
1-(2-Bromo-6-fluorobenzyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-6-fluorobenzyl)azetidine is a chemical compound characterized by a bromine atom and a fluorine atom on a benzene ring, which is attached to an azetidine ring via a benzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-6-fluorobenzyl)azetidine can be synthesized through several synthetic routes. One common method involves the reaction of 2-bromo-6-fluorobenzyl chloride with azetidine under suitable reaction conditions, such as the presence of a base and a solvent like dimethylformamide (DMF). The reaction typically proceeds via nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of reagents, solvents, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-6-fluorobenzyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the bromine or fluorine positions are possible, leading to the formation of different halogenated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) can be used for halogen exchange reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Reduced forms of the compound.
Substitution Products: Halogenated derivatives with different halogens.
Aplicaciones Científicas De Investigación
1-(2-Bromo-6-fluorobenzyl)azetidine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
1-(2-Bromo-6-fluorobenzyl)azetidine can be compared with other similar compounds, such as 1-(2-chloro-6-fluorobenzyl)azetidine and 1-(2-bromo-6-methylbenzyl)azetidine. These compounds share structural similarities but differ in the nature of the substituents on the benzene ring. The presence of different halogens or functional groups can lead to variations in reactivity and biological activity.
Comparación Con Compuestos Similares
1-(2-chloro-6-fluorobenzyl)azetidine
1-(2-bromo-6-methylbenzyl)azetidine
1-(2-fluoro-6-bromobenzyl)azetidine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C10H11BrFN |
|---|---|
Peso molecular |
244.10 g/mol |
Nombre IUPAC |
1-[(2-bromo-6-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11BrFN/c11-9-3-1-4-10(12)8(9)7-13-5-2-6-13/h1,3-4H,2,5-7H2 |
Clave InChI |
NTSMDJXCLJIZBI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)CC2=C(C=CC=C2Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Boc-3-[2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B15333832.png)


![2-(2-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B15333861.png)
![6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-c]pyridin-3-ol](/img/structure/B15333862.png)


![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-3-methylaniline](/img/structure/B15333878.png)
![1-[2-(Difluoromethoxy)benzyl]azetidine](/img/structure/B15333881.png)


![6-(tetrahydro-2H-pyran-2-yloxy)-4-oxaspiro[2.4]heptane](/img/structure/B15333895.png)


